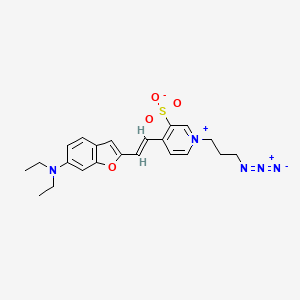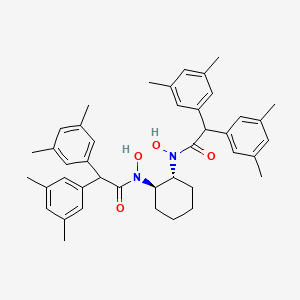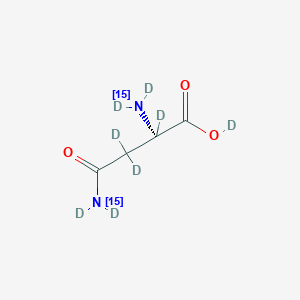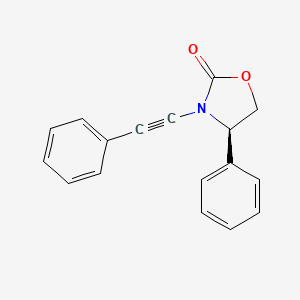
Cyclopentanol(1-13c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanol(1-13C) is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of cyclopentanol. Cyclopentanol itself is a five-membered ring alcohol with the molecular formula C₅H₁₀O. The incorporation of carbon-13 makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentanol(1-13C) can be synthesized through several methods. One common approach involves the reduction of cyclopentanone(1-13C) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, often in an alcohol solvent like methanol or ethanol, at room temperature.
Industrial Production Methods: Industrial production of cyclopentanol(1-13C) often involves the isotopic labeling of cyclopentane followed by oxidation to cyclopentanone and subsequent reduction to cyclopentanol. This multi-step process ensures high isotopic purity and yield, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: Cyclopentanol(1-13C) can be oxidized to cyclopentanone(1-13C) using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced back to cyclopentane(1-13C) using strong reducing agents like lithium aluminum hydride.
Substitution: Cyclopentanol(1-13C) can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide (PBr₃) in dichloromethane.
Major Products:
Oxidation: Cyclopentanone(1-13C)
Reduction: Cyclopentane(1-13C)
Substitution: Cyclopentyl chloride(1-13C), cyclopentyl bromide(1-13C)
科学的研究の応用
Cyclopentanol(1-13C) is widely used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics due to the distinct carbon-13 signal.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing cyclopentanol moieties.
Industry: Applied in the synthesis of labeled compounds for research and development, particularly in the pharmaceutical industry.
作用機序
The mechanism by which cyclopentanol(1-13C) exerts its effects is primarily through its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to follow the pathway of the compound in various reactions and systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction mechanisms in chemical research.
類似化合物との比較
Cyclopentanol(1-13C) can be compared with other isotopically labeled alcohols, such as:
Cyclohexanol(1-13C): A six-membered ring alcohol with similar applications in NMR spectroscopy and metabolic studies.
Methanol(13C): A simple one-carbon alcohol used extensively in tracing studies.
Ethanol(1-13C): A two-carbon alcohol used in metabolic and pharmacokinetic studies.
Uniqueness: Cyclopentanol(1-13C) is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to linear or six-membered ring alcohols. This makes it particularly useful in studies where ring strain and conformational dynamics are of interest.
特性
分子式 |
C5H10O |
|---|---|
分子量 |
87.12 g/mol |
IUPAC名 |
(113C)cyclopentanol |
InChI |
InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2/i5+1 |
InChIキー |
XCIXKGXIYUWCLL-HOSYLAQJSA-N |
異性体SMILES |
C1CC[13CH](C1)O |
正規SMILES |
C1CCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)


![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)



